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molecular formula C15H11F3O3 B8313750 [p-(alpha,alpha,alpha-Trifluoro-m-tolyloxy)phenyl]acetic Acid

[p-(alpha,alpha,alpha-Trifluoro-m-tolyloxy)phenyl]acetic Acid

Cat. No. B8313750
M. Wt: 296.24 g/mol
InChI Key: QKVCZBHMHHAXSM-UHFFFAOYSA-N
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Patent
US04125729

Procedure details

A mixture of 12.40 g of methyl [p-(α,α,α-trifluoro-m-tolyloxy)phenyl]acetate, 30 ml of 20% KOH and 10 ml of water is refluxed overnight. After dilution with 250 ml of water, the clear orange solution is acidified and extracted with two 50 ml portions of chloroform. The combined organic extracts are washed with two 50 ml portions of water, saturated brine, and dried over MgSO4. Evaporation of the solvent affords white crystals, mp 61°-63° C (from petroleum ether). Recrystallization from petroleum ether affords colorless blades, mp 61°-62.5° C.
Name
methyl [p-(α,α,α-trifluoro-m-tolyloxy)phenyl]acetate
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:22])([F:21])[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][C:10]2[CH:15]=[CH:14][C:13]([CH2:16][C:17]([O:19]C)=[O:18])=[CH:12][CH:11]=2)[CH:4]=1.[OH-].[K+]>O>[F:1][C:2]([F:21])([F:22])[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][C:10]2[CH:15]=[CH:14][C:13]([CH2:16][C:17]([OH:19])=[O:18])=[CH:12][CH:11]=2)[CH:4]=1 |f:1.2|

Inputs

Step One
Name
methyl [p-(α,α,α-trifluoro-m-tolyloxy)phenyl]acetate
Quantity
12.4 g
Type
reactant
Smiles
FC(C1=CC(=CC=C1)OC1=CC=C(C=C1)CC(=O)OC)(F)F
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with two 50 ml portions of chloroform
WASH
Type
WASH
Details
The combined organic extracts are washed with two 50 ml portions of water, saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
affords white crystals, mp 61°-63° C (from petroleum ether)
CUSTOM
Type
CUSTOM
Details
Recrystallization from petroleum ether
CUSTOM
Type
CUSTOM
Details
affords colorless blades, mp 61°-62.5° C.

Outcomes

Product
Name
Type
Smiles
FC(C1=CC(=CC=C1)OC1=CC=C(C=C1)CC(=O)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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